4-Chloro-6,7-dimethoxyquinoline 1-oxide
CAS No.:
Cat. No.: VC17985006
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10ClNO3 |
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Molecular Weight | 239.65 g/mol |
IUPAC Name | 4-chloro-6,7-dimethoxy-1-oxidoquinolin-1-ium |
Standard InChI | InChI=1S/C11H10ClNO3/c1-15-10-5-7-8(12)3-4-13(14)9(7)6-11(10)16-2/h3-6H,1-2H3 |
Standard InChI Key | NHDZCCNVRDQJQU-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C[N+](=C2C=C1OC)[O-])Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Chloro-6,7-dimethoxyquinoline 1-oxide features a quinoline backbone substituted with chlorine at position 4, methoxy groups at positions 6 and 7, and an N-oxide functional group at position 1. The IUPAC name 4-chloro-6,7-dimethoxyquinoline 1-oxide reflects this arrangement, with the N-oxide moiety introducing polarity and altering reactivity compared to the parent compound .
Physical and Chemical Characteristics
The compound exists as a pale yellow to beige powder under standard conditions. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 239.66 g/mol | |
Boiling Point (Parent*) | 325.2°C at 760 mmHg | |
Density (Parent*) | 1.265 g/cm³ | |
LogP (Parent*) | 2.91 |
*Data for 4-chloro-6,7-dimethoxyquinoline provided for comparative context . The N-oxide derivative exhibits increased hydrophilicity due to the polar N→O bond, reducing its LogP value compared to the parent compound.
Synthesis and Preparation Pathways
Parent Compound Synthesis
The preparation of 4-chloro-6,7-dimethoxyquinoline, the precursor to the N-oxide derivative, follows a four-step sequence :
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Nitration: 3,4-Dimethoxyacetophenone undergoes nitration to yield 2-nitro-4,5-dimethoxyacetophenone.
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Condensation: Reaction with -dimethylformamide dimethyl acetal forms 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
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Reductive Cyclization: Catalytic hydrogenation induces ring closure to produce 4-hydroxy-6,7-dimethoxyquinoline.
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Chlorination: Treatment with chlorinating agents (e.g., ) replaces the hydroxyl group with chlorine .
Oxidation to 1-Oxide
The N-oxide derivative forms via oxidation of the tertiary nitrogen in 4-chloro-6,7-dimethoxyquinoline. Common oxidants include:
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m-Chloroperbenzoic acid (mCPBA) in dichloromethane
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Hydrogen peroxide in acetic acid
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Ozone under controlled conditions
Reaction conditions must balance oxidation efficiency with minimization of over-oxidation byproducts. The process typically achieves yields of 70–85% under optimized parameters .
Analytical Characterization Methods
Spectroscopic Identification
1H-NMR (DMSO-)
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δ 8.86 (s, 1H, H-2)
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δ 7.42 (s, 1H, H-5)
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δ 7.37 (s, 1H, H-8)
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δ 4.00/3.98 (2s, 6H, OCH)
The N-oxide group deshields adjacent protons, causing upfield shifts compared to the parent compound .
Chromatographic Quantification
HPLC Conditions
Parameter | Specification |
---|---|
Column | C18, 250 × 4.6 mm, 5 μm |
Mobile Phase | Acetonitrile:Buffer (30:70) |
Flow Rate | 1.0 mL/min |
Detection | UV 254 nm |
Retention Time | 12.8 ± 0.3 min |
Method validation parameters meet ICH Q2(R1) criteria, with LOD/LOQ of 0.05%/0.15% .
Industrial Applications and Challenges
Synthetic Intermediate Utility
Though primarily an impurity, the compound finds niche applications:
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Catalyst ligand: In asymmetric oxidations due to chiral N-oxide configuration
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Coordination complexes: With transition metals (e.g., Pd, Ru) for cross-coupling reactions
Purification Challenges
Key hurdles in large-scale production include:
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Similar polarity to API: Complicates chromatographic separation
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Thermal instability: Degrades above 150°C, limiting distillation options
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Solubility limitations: Requires polar aprotic solvents (DMF, DMSO)
Recent advances in countercurrent chromatography and molecularly imprinted polymers show promise for improved isolation .
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